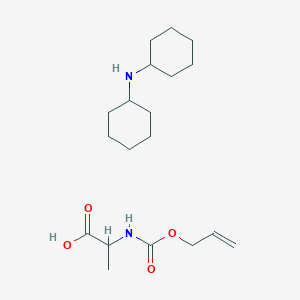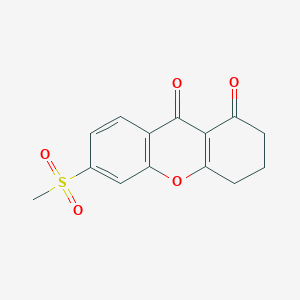![molecular formula C20H27BrN2O7 B12093143 6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)
6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used extensively in molecular biology and biochemistry. It is particularly known for its role in detecting beta-glucuronidase activity, which is encoded by the gusA gene. This compound produces a blue precipitate upon enzymatic hydrolysis, making it a valuable tool for various applications, including bacterial detection and gene expression studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves several steps. The starting material, 5-bromoindole, undergoes bromination followed by glucuronidation to form the glucuronic acid derivative. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronic acid moiety, producing a blue indigo dye. The compound can also participate in oxidation reactions, where the indoxyl intermediate is oxidized to form the blue dye .
Common Reagents and Conditions
The enzymatic hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various organisms, including E. coli. The reaction is usually carried out in a buffered solution at a specific pH to maintain enzyme activity. Oxidation reactions may require the presence of oxygen or other oxidizing agents .
Major Products
The major product formed from the enzymatic hydrolysis of 5-bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is an indigo dye, which is insoluble and forms a blue precipitate. This property makes it useful for visual detection in various assays .
Aplicaciones Científicas De Investigación
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase.
Biology: Employed in histochemical staining to visualize gene expression in plant and animal tissues.
Medicine: Utilized in diagnostic assays to detect bacterial contamination in clinical samples.
Industry: Applied in food and water safety testing to identify bacterial contamination .
Mecanismo De Acción
The compound exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the formation of an indoxyl intermediate. This intermediate undergoes oxidative polymerization to form an insoluble blue dye, which can be easily detected. The molecular target of this reaction is the beta-glucuronidase enzyme, and the pathway involves the hydrolysis and subsequent oxidation of the indoxyl derivative .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt: Another chromogenic substrate used for similar applications.
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity.
5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside: Used for detecting alpha-glucosidase activity
Uniqueness
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct blue precipitate upon enzymatic hydrolysis makes it a valuable tool for visual detection in various assays. This property sets it apart from other similar compounds that may produce different colors or require different enzymes for detection .
Propiedades
Fórmula molecular |
C20H27BrN2O7 |
|---|---|
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |
Clave InChI |
LKAVZDZYVBJWCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)


![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)





![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)
